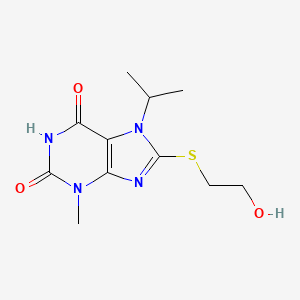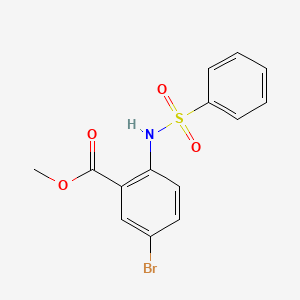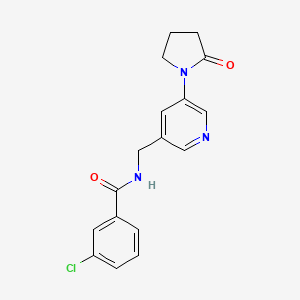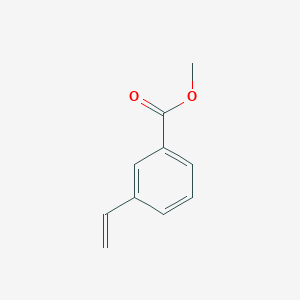![molecular formula C16H14BrN3O2 B3012872 (5-bromofuran-2-yl)(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)methanone CAS No. 1396794-18-5](/img/structure/B3012872.png)
(5-bromofuran-2-yl)(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5-bromofuran-2-yl)(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)methanone” is a chemical compound with the molecular formula C16H14BrN3O2 and a molecular weight of 360.211. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
Imidazole, the core structure in this compound, is known to show two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms . The compound also contains a bromofuran and an azetidine ring, which likely contribute to its unique properties.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, imidazole derivatives are known for their broad range of chemical and biological properties . They have been used as synthons in the development of new drugs .Scientific Research Applications
- It can serve as a starting point for creating derivatives with specific biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antiviral properties .
- Researchers employ methods like hydrogen peroxide scavenging, nitric oxide scavenging, DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, and FRAP (ferric reducing antioxidant power) assay .
Drug Development
Antioxidant Properties
Coordination Chemistry
Future Directions
The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, and biological activities. Given the broad range of activities shown by imidazole derivatives , this compound could potentially be developed into a new drug to overcome antimicrobial resistance problems .
properties
IUPAC Name |
(5-bromofuran-2-yl)-[3-(6-methyl-1H-benzimidazol-2-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O2/c1-9-2-3-11-12(6-9)19-15(18-11)10-7-20(8-10)16(21)13-4-5-14(17)22-13/h2-6,10H,7-8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRJVHKINVEVJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)C(=O)C4=CC=C(O4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-bromofuran-2-yl)(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-fluorophenyl)-2-morpholinoacetonitrile](/img/structure/B3012789.png)
![[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B3012790.png)
![N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B3012791.png)


![N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B3012799.png)

![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone](/img/structure/B3012801.png)

![N-(benzo[d][1,3]dioxol-5-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B3012804.png)
![N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3012805.png)


![N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B3012810.png)